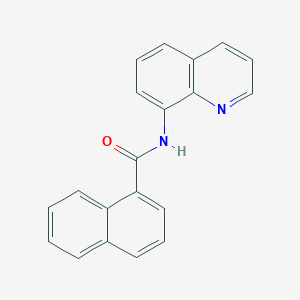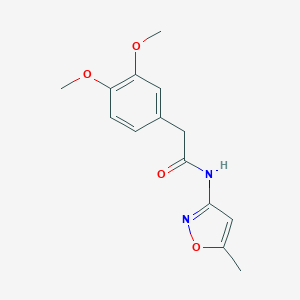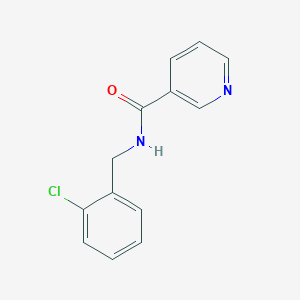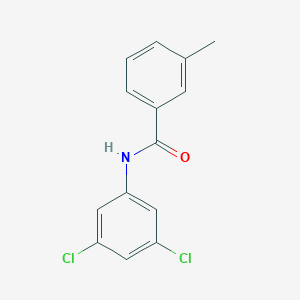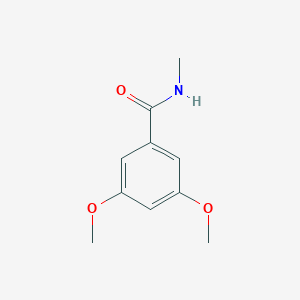
N-(4-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)pyridine-3-carboxamide, commonly known as 4-MePPCA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential to act as an inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes.
Mechanism of Action
The mechanism of action of 4-MePPCA involves its ability to inhibit the protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 4-MePPCA can disrupt these cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, 4-MePPCA has been found to have other biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells break down and recycle their own components. This may be useful in treating diseases such as neurodegenerative disorders, where autophagy is impaired. 4-MePPCA has also been found to have antioxidant properties, which may be useful in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-MePPCA for lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on cellular processes without the interference of other protein kinases. However, one limitation of 4-MePPCA is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-MePPCA. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 4-MePPCA. Another area of interest is the investigation of the potential therapeutic applications of 4-MePPCA in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-MePPCA and its effects on cellular processes.
Synthesis Methods
The synthesis of 4-MePPCA involves the reaction of 4-methylphenylhydrazine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 4-MePPCA.
Scientific Research Applications
4-MePPCA has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 4-MePPCA has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
N-(4-methylphenyl)pyridine-3-carboxamide |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI Key |
ASDNYPJFMDMYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)




